molecular formula C26H29FN6O7S2 B611697 VM4-037 CAS No. 1071470-72-8

VM4-037

Cat. No.: B611697
CAS No.: 1071470-72-8
M. Wt: 620.7 g/mol
InChI Key: QGYZPMXIVNIGKA-GMAHTHKFSA-N
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Description

VM4-037 is a positron emission tomography imaging agent used for detecting carbonic anhydrase IX, a tumor-specific protein upregulated under hypoxic conditions. This compound is particularly significant in the field of oncology for its potential in imaging and diagnosing various cancers, including renal cell carcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VM4-037 involves multiple steps, including the introduction of a fluorine-18 isotope for positron emission tomography imaging. The process typically starts with the preparation of a precursor molecule, followed by fluorination and purification steps. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The production process also involves stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: VM4-037 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce alcohols or amines .

Scientific Research Applications

VM4-037 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a probe in chemical reactions to study the behavior of carbonic anhydrase IX.

    Biology: Helps in understanding the role of carbonic anhydrase IX in cellular processes and its expression in different tissues.

    Medicine: Primarily used in positron emission tomography imaging to diagnose and monitor cancers, especially renal cell carcinoma.

    Industry: Employed in the development of new imaging agents and diagnostic tools

Mechanism of Action

VM4-037 exerts its effects by targeting carbonic anhydrase IX, an enzyme involved in regulating cellular pH. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition disrupts the acid-base balance within the cell, leading to various downstream effects. The molecular pathways involved include the regulation of hypoxia-inducible factor and other signaling molecules .

Comparison with Similar Compounds

    Fluorodeoxyglucose (FDG): Another positron emission tomography imaging agent used for cancer diagnosis.

    Carbonic Anhydrase Inhibitors: A class of compounds that inhibit carbonic anhydrase enzymes, similar to VM4-037.

Uniqueness: this compound is unique due to its specific targeting of carbonic anhydrase IX, making it particularly useful for imaging hypoxic tumors. Unlike other imaging agents, this compound provides high specificity and sensitivity for carbonic anhydrase IX, which is overexpressed in many cancers .

Properties

CAS No.

1071470-72-8

Molecular Formula

C26H29FN6O7S2

Molecular Weight

620.7 g/mol

IUPAC Name

(2S)-3-[4-(2-fluoroethoxy)phenyl]-2-[[(2S)-3-methyl-2-[4-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxymethyl]triazol-1-yl]butanoyl]amino]propanoic acid

InChI

InChI=1S/C26H29FN6O7S2/c1-15(2)23(24(34)29-21(25(35)36)11-16-3-5-18(6-4-16)39-10-9-27)33-13-17(31-32-33)14-40-19-7-8-20-22(12-19)41-26(30-20)42(28,37)38/h3-8,12-13,15,21,23H,9-11,14H2,1-2H3,(H,29,34)(H,35,36)(H2,28,37,38)/t21-,23-/m0/s1

InChI Key

QGYZPMXIVNIGKA-GMAHTHKFSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCCF)C(=O)O)N2C=C(N=N2)COC3=CC4=C(C=C3)N=C(S4)S(=O)(=O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCCF)C(=O)O)N2C=C(N=N2)COC3=CC4=C(C=C3)N=C(S4)S(=O)(=O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCCF)C(=O)O)N2C=C(N=N2)COC3=CC4=C(C=C3)N=C(S4)S(=O)(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VM4-037;  VM4 037;  VM4037; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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